molecular formula C21H18N2O7 B2890752 methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868225-15-4

methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2890752
CAS No.: 868225-15-4
M. Wt: 410.382
InChI Key: DSGBMMSJULJMIT-UHFFFAOYSA-N
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Description

methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with a unique structure that includes a benzodioxole moiety and an isoquinoline derivative

Preparation Methods

The synthesis of methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Amidation Reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the amide linkage.

    Coupling with Isoquinoline Derivative: The amide is then coupled with an isoquinoline derivative under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with specific binding sites, leading to inhibition or activation of biochemical pathways. This compound may also induce apoptosis in cancer cells by disrupting microtubule dynamics .

Comparison with Similar Compounds

methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can be compared with other compounds containing benzodioxole or isoquinoline moieties:

Properties

IUPAC Name

methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-27-20(25)11-28-16-4-2-3-15-14(16)7-8-23(21(15)26)10-19(24)22-13-5-6-17-18(9-13)30-12-29-17/h2-9H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGBMMSJULJMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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